1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLPUSIDZHQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolidinone Carboxylic Acid Intermediate
- The initial compound, 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid , is synthesized by condensation of 4-aminoacetophenone with itaconic acid under reflux conditions. This reaction forms the pyrrolidinone ring fused to the carboxylic acid moiety.
- The product is isolated as a white solid with high purity, confirmed by NMR and IR spectroscopy.
Bromination to Form α-Bromoacetyl Derivative
- The acetyl group on the phenyl ring is brominated using elemental bromine in acetic acid at room temperature.
- This yields 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid , an α-bromo carbonyl intermediate crucial for subsequent cyclization.
- The reaction proceeds with high yield (up to 95%) and the product is purified by recrystallization from water.
Cyclocondensation to Form the Thiazole Ring
- The α-bromoacetyl intermediate is reacted with thioamide derivatives such as thiocarbamide, benzenecarbothioamide, or thioureido acids.
- The cyclization occurs via nucleophilic substitution of the bromide by the sulfur atom and subsequent ring closure to form the 1,3-thiazole heterocycle.
- Reaction conditions vary depending on the thioamide used:
- With thiocarbamide, the reaction is carried out in acetic acid at 60 °C for 16 hours.
- With benzenecarbothioamide or thioureido acid, refluxing acetone is used for 6–8 hours.
- This step yields the target 1-[4-(2-substituted-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid derivatives, including the 2-methyl substituted thiazole variant.
- Yields for this step typically range from 43% to 82%, depending on the substituent and reaction conditions.
Purification and Characterization
- The final compounds are purified by recrystallization from suitable solvents such as methanol or dimethylformamide/water mixtures.
- Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm the structure and substitution pattern.
- Infrared (IR) spectroscopy to verify functional groups (notably carbonyl and thiazole ring vibrations).
- Mass spectrometry (MS) to confirm molecular weight.
- Elemental analysis to verify purity and composition.
Reaction Scheme Summary
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 4-aminoacetophenone with itaconic acid | Reflux, solvent as per literature | ~86% | Forms pyrrolidinone carboxylic acid core |
| 2 | Bromination of acetyl group | Br2 in AcOH, room temp, 4 h | ~95% | Produces α-bromoacetyl intermediate |
| 3 | Cyclocondensation with thioamide | AcOH 60 °C or reflux acetone, 6–16 h | 43–82% | Forms 1,3-thiazole ring |
| 4 | Purification | Recrystallization | — | Solvents: MeOH, DMF/water |
Specific Example: Preparation of this compound
- Starting from the α-bromoacetyl intermediate, the reaction with 2-methylthiocarbamide or related thioamide derivatives under the conditions described above yields the desired 2-methyl-substituted thiazole derivative.
- The product is isolated as a white crystalline solid with melting points around 196–197 °C.
- NMR data show characteristic signals for the thiazole ring protons and carbons, confirming successful cyclization.
- The carboxylic acid and pyrrolidinone carbonyl groups are evident in IR spectra with absorption bands near 1680–1740 cm^-1.
Research Findings and Optimization Notes
- The reaction efficiency depends strongly on the choice of solvent, temperature, and the nature of the thioamide.
- Acetic acid at moderate temperature favors good yields for thiocarbamide reactions, whereas refluxing acetone is better suited for bulkier thioamides.
- The 2-methyl substituent on the thiazole ring influences both the biological activity and the reaction kinetics.
- Purification by recrystallization from polar solvents ensures removal of impurities and unreacted starting materials.
- Analytical data confirm the structural integrity and purity of the final compounds, which are suitable for further biological evaluation.
Summary Table of Key Preparation Parameters
| Compound | Starting Material | Thioamide Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| Pyrrolidinone acid core | 4-aminoacetophenone + itaconic acid | N/A | N/A | Reflux | 12 | 86 | 170–171 |
| α-Bromoacetyl intermediate | Pyrrolidinone acid | Br2 | AcOH | RT | 4 | 95 | 149–150 |
| 2-Methylthiazole derivative | α-Bromoacetyl intermediate | 2-methylthiocarbamide | AcOH or acetone | 60–80 | 6–16 | 82 | 196–197 |
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer activity.
Case Studies:
- Cell Culture Models : In vitro studies utilizing A549 human lung adenocarcinoma cells demonstrated that certain derivatives of this compound induced cytotoxicity comparable to established chemotherapeutics like cisplatin. The cytotoxicity was assessed using MTT assays, revealing structure-dependent activity profiles .
- Mechanism of Action : The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi.
Key Findings:
- Antimicrobial Screening : Derivatives were screened against a range of multidrug-resistant pathogens using broth microdilution techniques. Some compounds demonstrated significant activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .
- Resistance Overcoming Potential : Given the increasing prevalence of antimicrobial resistance, these compounds may serve as critical scaffolds for developing new treatments targeting resistant strains .
Neurodegenerative Disease Treatment
The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Research Insights:
- Tauopathies : Compounds similar to this compound have been linked to mechanisms that inhibit tau aggregation, a hallmark of Alzheimer's disease. This suggests a therapeutic avenue for mitigating tau-mediated neurodegeneration .
- Pharmacological Profiles : The exploration of these compounds in preclinical models could pave the way for novel therapies aimed at halting or reversing neurodegenerative processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Carboxylic Acid Derivatives
- 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2, ): Structure: Phenyl ring substituted with a carboxylic acid group. Synthesis: Reflux of itaconic acid and p-aminobenzoic acid in water. Properties: High thermal stability (m.p. 290°C, decomposed), confirmed by NMR and elemental analysis .
- 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (): Structure: Phenoxy group with 3,5-dimethyl substitution. Comparison: The bulky phenoxy group may sterically hinder binding to biological targets compared to the smaller thiazole substituent.
Ester and Amide Derivatives
- Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (Compound 3, ): Structure: Dual methyl ester groups on the phenyl and pyrrolidinone rings. Synthesis: Esterification of Compound 2 with methanol and sulfuric acid. Properties: Lower melting point (142–143°C) due to reduced polarity . Comparison: Ester derivatives are typically intermediates for further functionalization (e.g., hydrazide formation in ).
- 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (): Structure: Phenyl ring substituted with a decylcarbamoyl group.
Heterocyclic Substituents
- 1-[4-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acids (4a–c, ): Structure: Pyrazoline ring substituted with aryl groups (e.g., 4-methoxyphenyl, 4-bromophenyl). Synthesis: Chalcone-hydrazine condensation in ethanol. Properties: High yields (72–87%), melting points 167–175°C; IR spectra confirm C=O and NH stretches . Comparison: Pyrazoline analogs exhibit structural flexibility for hydrogen bonding, unlike the rigid thiazole group in the target compound.
- 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid (): Structure: Schiff base linkage with a catechol group.
Physicochemical and Spectral Data Comparison
Key Findings and Implications
- Synthetic Flexibility : The 5-oxopyrrolidine-3-carboxylic acid core allows diverse substitutions, enabling tuning of polarity, solubility, and bioactivity. For example, ester derivatives (e.g., Compound 3) serve as intermediates, while pyrazoline or thiazole groups enhance heterocyclic diversity .
- Thermal Stability : Carboxylic acid derivatives (e.g., Compound 2) exhibit higher melting points than esters or amides, correlating with intermolecular hydrogen bonding .
- Bioactivity Potential: The thiazole-containing target compound lacks reported data, but analogs like the Nrf2 enhancer () demonstrate the scaffold’s relevance in drug discovery .
Biological Activity
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 302.35 g/mol. It features a pyrrolidine ring, a carboxylic acid group, and a thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(NC(=O)C(C1)C(=O)O)C2=CC=C(C=C2)N=C(S1)C(=N1)C(=O)O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various therapeutic effects, such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine carboxylic acids possess notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that related compounds exhibit high radical scavenging activity, suggesting that this compound may similarly protect against oxidative damage.
Case Studies
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that pyrrolidine derivatives showed significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's structure was linked to its enhanced membrane-disrupting capabilities .
- Antioxidant Activity : Research highlighted in Molecules indicated that certain pyrrolidine carboxylic acids exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH assay revealed that these compounds effectively scavenge free radicals .
- Cancer Research : A recent investigation into the anticancer properties of thiazole-containing compounds found promising results in inhibiting tumor growth in various cancer cell lines. The study suggested that these compounds induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid?
- Answer : The compound can be synthesized via multi-step reactions involving:
- Reflux conditions : Use of acetic acid as a solvent under reflux (3–5 hours) for condensation reactions, as demonstrated in the synthesis of structurally related pyrrolidine derivatives .
- Catalytic hydrogenation : For reducing intermediates, such as converting nitro groups or unsaturated bonds, followed by purification via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) .
- Elemental analysis : Confirmation of purity through calculated vs. experimental C, H, N percentages (e.g., 56% yield with 247–248°C melting point for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (e.g., [M+H] = 392.4) to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Detection of functional groups like carboxylic acid (C=O stretch at ~1700 cm) and thiazole rings (C-N/C-S vibrations at 600–800 cm) .
Q. What solvent systems and storage conditions are recommended for stability studies?
- Answer :
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for dissolution due to the compound’s carboxylic acid and heterocyclic moieties .
- Storage : Maintain at room temperature in airtight containers to prevent hydrolysis or oxidation, as indicated for similar pyrrolidine-thiazole hybrids .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error in synthetic steps .
- Reaction path search : Combine computational screening (e.g., activation energy barriers) with experimental validation to prioritize high-yield routes .
- Example : ICReDD’s approach integrates computational, information, and experimental sciences to design efficient reactions for heterocyclic systems .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Answer :
- Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., simulated NMR spectra using software like ACD/Labs) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal analysis, as applied to related pyrazole-thiazole hybrids .
- Case study : For a compound with conflicting C NMR signals, elemental analysis (C: 62.1% calc. vs. 61.8% exp.) confirmed purity, while IR clarified carbonyl assignments .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Answer :
- Catalyst optimization : Use Pd(PPh) for Suzuki-Miyaura couplings to introduce aryl groups, achieving >70% yield in analogous pyrazole syntheses .
- Purification techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates .
- Reaction monitoring : Track progress via TLC or HPLC to minimize side products .
Q. How does the electronic nature of substituents influence the compound’s reactivity?
- Answer :
- Thiazole ring effects : Electron-withdrawing groups (e.g., methyl on thiazole) enhance electrophilic substitution at the phenyl ring, as shown in related pyrolidine-thiazole systems .
- Carboxylic acid moiety : Facilitates hydrogen bonding in crystal packing, affecting solubility and melting point .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound?
- Answer :
- Standardized conditions : Strict control of temperature (±2°C), reaction time, and stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) .
- Detailed documentation : Report melting points, spectral peaks, and chromatographic R values for each intermediate .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
